3-(Phenylsulfonyl)propylboronic acid diethanolamine ester
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Overview
Description
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester is a chemical compound with the molecular formula C13H22BNO5S and a molecular weight of 315.19348 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 3-(Phenylsulfonyl)propylboronic acid diethanolamine ester typically involves the reaction of 3-(Phenylsulfonyl)propylboronic acid with diethanolamine. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)propylboronic acid diethanolamine ester involves its ability to form stable complexes with various substrates. The boronic acid moiety can interact with diols and other nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The sulfonyl group can participate in various redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
3-(Phenylsulfonyl)propylboronic acid diethanolamine ester can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the sulfonyl group, making it less versatile in redox reactions.
3-(Phenylsulfonyl)propylboronic acid: Similar structure but without the diethanolamine ester, which may affect its solubility and reactivity.
Diethanolamine boronic esters: These compounds have different substituents on the boronic acid moiety, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of boronic acid and sulfonyl functionalities, providing a versatile tool for various chemical reactions and applications.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)propyl]-1,3,6,2-dioxazaborocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c16-20(17,13-5-2-1-3-6-13)12-4-7-14-18-10-8-15-9-11-19-14/h1-3,5-6,15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGMISKQPXUOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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